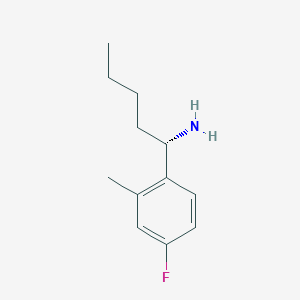

(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine

CAS No.:

Cat. No.: VC17477031

Molecular Formula: C12H18FN

Molecular Weight: 195.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18FN |

|---|---|

| Molecular Weight | 195.28 g/mol |

| IUPAC Name | (1S)-1-(4-fluoro-2-methylphenyl)pentan-1-amine |

| Standard InChI | InChI=1S/C12H18FN/c1-3-4-5-12(14)11-7-6-10(13)8-9(11)2/h6-8,12H,3-5,14H2,1-2H3/t12-/m0/s1 |

| Standard InChI Key | GJPGUFDBZCMEPJ-LBPRGKRZSA-N |

| Isomeric SMILES | CCCC[C@@H](C1=C(C=C(C=C1)F)C)N |

| Canonical SMILES | CCCCC(C1=C(C=C(C=C1)F)C)N |

Introduction

Structural and Chemical Properties

Molecular Architecture

The molecular formula of (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine is C₁₂H₁₈FN, with a molecular weight of 195.28 g/mol . The structure comprises a pentan-1-amine chain attached to a 4-fluoro-2-methylphenyl group. The fluorine atom at the para position and the methyl group at the ortho position create steric and electronic effects that influence reactivity and intermolecular interactions.

The SMILES notation for the compound is CCCCC(C1=C(C=C(C=C1)F)C)N, which encodes the branched aliphatic chain and substituted aromatic ring . The (S)-configuration is defined by the Cahn-Ingold-Prelog priority rules, with the amine group (-NH₂), pentyl chain, and aromatic substituents arranged in a specific spatial orientation.

Physicochemical Characteristics

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| LogP (octanol-water) | Estimated 2.8–3.2 | |

| Hydrogen bond donors | 1 (amine group) | |

| Hydrogen bond acceptors | 2 (amine, fluorine) | |

| Topological polar surface area (TPSA) | 26.0 Ų |

The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group contributes to steric hindrance, potentially affecting binding to biological targets .

Synthesis and Optimization

Retrosynthetic Analysis

A plausible route to (S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine involves asymmetric synthesis starting from 4-fluoro-2-methylbenzaldehyde. Key steps include:

-

Formation of the imine: Reaction with a chiral amine to establish stereochemistry.

-

Nucleophilic addition: Grignard or organozinc reagent to introduce the pentyl chain.

-

Reductive amination: Stereoselective reduction to yield the (S)-enantiomer .

Catalytic Asymmetric Methods

Palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of related fluorophenyl derivatives, could be adapted. For example, Suzuki-Miyaura coupling using 4-fluoro-2-methylphenylboronic acid (CAS 139911-29-8) with a pentylamine precursor might offer a pathway . In one protocol, tetrakis(triphenylphosphine)palladium(0) facilitated coupling with 92% yield under reflux conditions in toluene-ethanol .

Resolution of Enantiomers

If racemic mixtures are formed, chiral resolution via diastereomeric salt formation or chromatographic separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) may isolate the (S)-enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (predicted):

-

¹³C NMR:

Mass Spectrometry

The molecular ion peak at m/z 195.28 corresponds to [M+H]⁺. Fragmentation patterns include loss of the pentyl chain (m/z 123) and fluorine elimination (m/z 177) .

Pharmacological and Biological Implications

Target Engagement

Fluorinated aromatic amines often exhibit affinity for neurotransmitter receptors. For instance, structural analogs interact with serotonin (5-HT) and dopamine receptors, suggesting potential central nervous system activity . The (S)-configuration may enhance selectivity due to steric complementarity with receptor binding pockets.

Metabolic Stability

The fluorine atom retards oxidative metabolism by cytochrome P450 enzymes, potentially increasing bioavailability. In vitro studies of similar compounds show half-lives exceeding 6 hours in hepatic microsomes .

Toxicity Profile

Industrial and Research Applications

Pharmaceutical Intermediate

(S)-1-(4-Fluoro-2-methylphenyl)pentan-1-amine could serve as a building block for:

-

Antidepressants: Analogous to fluoxetine (Prozac) derivatives.

-

Antipsychotics: Structural similarity to aripiprazole precursors.

-

Anticonvulsants: Fluorine-enhanced blood-brain barrier penetration .

Material Science

The compound’s rigid aromatic core and chiral center make it a candidate for:

-

Liquid crystals: Fluorine improves thermal stability.

-

Asymmetric catalysts: Chiral amines facilitate enantioselective transformations .

Future Research Directions

-

Enantioselective synthesis: Developing catalytic methods to improve yield and optical purity.

-

Biological screening: Assessing affinity for GPCRs, ion channels, and enzymes.

-

Formulation studies: Enhancing solubility via salt formation (e.g., hydrochloride).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume